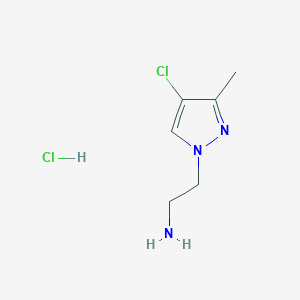

2-(4-氯-3-甲基-1H-吡唑-1-基)乙胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride” is a chemical compound with the molecular formula C6H10ClN3 . It’s a derivative of pyrazole, which is a class of compounds characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .

Chemical Reactions Analysis

The specific chemical reactions involving “2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride” are not detailed in the sources I found. Pyrazoles, in general, can react with various reagents and undergo a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride” are not detailed in the sources I found. Pyrazole itself is a weak base, with a pKb of 11.5 .科学研究应用

1. 药理活性

研究已经揭示了与结构类似于2-(4-氯-3-甲基-1H-吡唑-1-基)乙胺盐酸盐相关的化合物具有的一系列药理活性。例如,类似物如N,N-二取代3-(4-羟基-3,5-二苯基-1H-吡唑-1-基)-丙酰胺和-丙胺在大鼠和小鼠中表现出显著的抗血小板聚集活性,以及中等的降压、抗心律失常和其他效应 (Bruno et al., 1991)。

2. DNA相互作用和抗癌潜力

包括与2-(4-氯-3-甲基-1H-吡唑-1-基)乙胺盐酸盐结构相关的化合物在内的三牙配体的Cu(II)配合物已被合成和表征。这些配合物表现出良好的DNA结合倾向,并显示出作为抗癌剂对不同癌细胞系具有低毒性的潜力 (Kumar et al., 2012)。

3. 金属络合和配位化学

已经探索了基于低对称度吡唑基三脚架四胺配体的合成,包括类似于2-(4-氯-3-甲基-1H-吡唑-1-基)乙胺盐酸盐的化合物。这些配体与Co和Zn等金属络合后,已被研究其配位化学和配体分解反应 (Cubanski et al., 2013)。

4. 催化剂在聚合物合成中的应用

含有N,N-双取代N-苯基乙胺衍生物的Cu(II)配合物,与2-(4-氯-3-甲基-1H-吡唑-1-基)乙胺盐酸盐结构相关,已被用作合成异构富集聚乳酸的前催化剂。这些配合物在对顺式-乳酸环氧聚合中表现出高活性和控制 (Cho et al., 2019)。

作用机制

Target of Action

The primary targets of 2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride are currently unknown. The compound is a part of the pyrazole family, which is known for its diverse pharmacological effects . .

Mode of Action

Pyrazoles, in general, are known to exhibit tautomerism, a phenomenon that may influence their reactivity and interaction with targets . This could potentially impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .

Biochemical Pathways

Pyrazole derivatives are known to exhibit a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Pyrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .

Action Environment

The reactivity and stability of pyrazole derivatives can be influenced by factors such as ph, temperature, and the presence of other chemical entities .

属性

IUPAC Name |

2-(4-chloro-3-methylpyrazol-1-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClN3.ClH/c1-5-6(7)4-10(9-5)3-2-8;/h4H,2-3,8H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCIUDVHHMYANAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1Cl)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,5-diamino-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2417811.png)

![(2S,4S)-5-Ethoxy-2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B2417820.png)

![N-(3,4-dimethoxyphenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2417824.png)

![[2-(2-Ethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2417825.png)

![N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2417828.png)